

# isophthalic acid isomers and their basic differences

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## Compound of Interest

Compound Name: *benzene-1,3-dicarboxylic acid*

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An In-depth Technical Guide to Isophthalic Acid and its Isomers

## Introduction

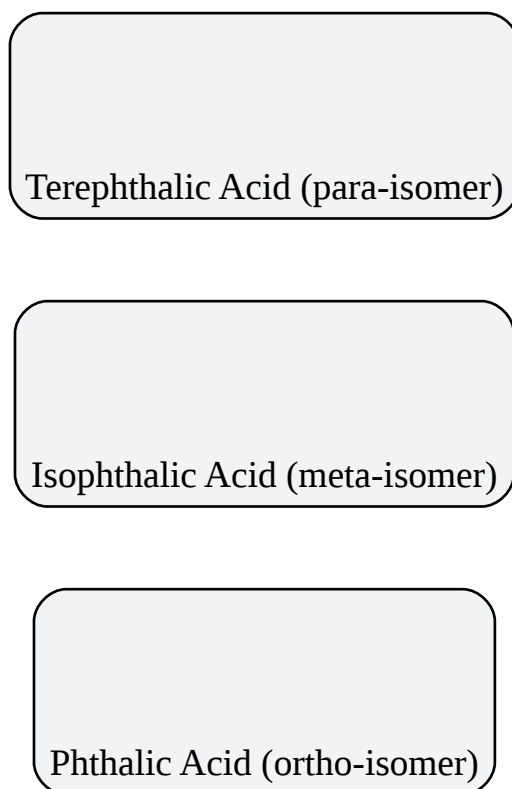
Benzenedicarboxylic acid, a group of organic compounds, consists of a benzene ring substituted with two carboxyl groups (-COOH).[1][2] The positional arrangement of these carboxyl groups gives rise to three distinct structural isomers: phthalic acid (ortho-), isophthalic acid (meta-), and terephthalic acid (para-).[1][3][4] While all share the same chemical formula,  $C_8H_6O_4$ , their structural differences lead to unique physical and chemical properties, which in turn dictate their diverse industrial applications.[3][5][6]

Isophthalic acid (IPA), or **benzene-1,3-dicarboxylic acid**, is a key isomer used extensively in the production of high-performance polymers.[5][7][8] It serves as a critical component in polyethylene terephthalate (PET) resins for bottles, unsaturated polyester resins (UPR), and specialized coatings.[5][7][9][10] The incorporation of isophthalic acid into polymer structures enhances thermal resistance, mechanical performance, and chemical resistance.[7][10] This guide provides a detailed comparison of isophthalic acid and its isomers, focusing on their core structural, physical, and chemical differences, along with relevant experimental protocols for their synthesis and analysis.

## Structural Differences

The fundamental difference between the three isomers lies in the substitution pattern of the carboxylic acid groups on the benzene ring.[1][4]

- Phthalic Acid (Ortho-isomer): The carboxyl groups are in adjacent positions (1 and 2).<sup>[4][11][12]</sup> This proximity allows for unique intramolecular interactions, such as the ready formation of phthalic anhydride upon heating.<sup>[11]</sup>
- Isophthalic Acid (Meta-isomer): The carboxyl groups are separated by one carbon atom on the ring (positions 1 and 3).<sup>[2][4][12]</sup> This meta-positioning provides a non-linear, angular structure to the polymers it forms.
- Terephthalic Acid (Para-isomer): The carboxyl groups are on opposite sides of the ring (positions 1 and 4).<sup>[1][4][11][12]</sup> This symmetrical, linear structure leads to high crystallinity and melting points in its polyester derivatives, most notably PET.



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Caption: Chemical structures of the three benzenedicarboxylic acid isomers.

## Physical and Chemical Properties

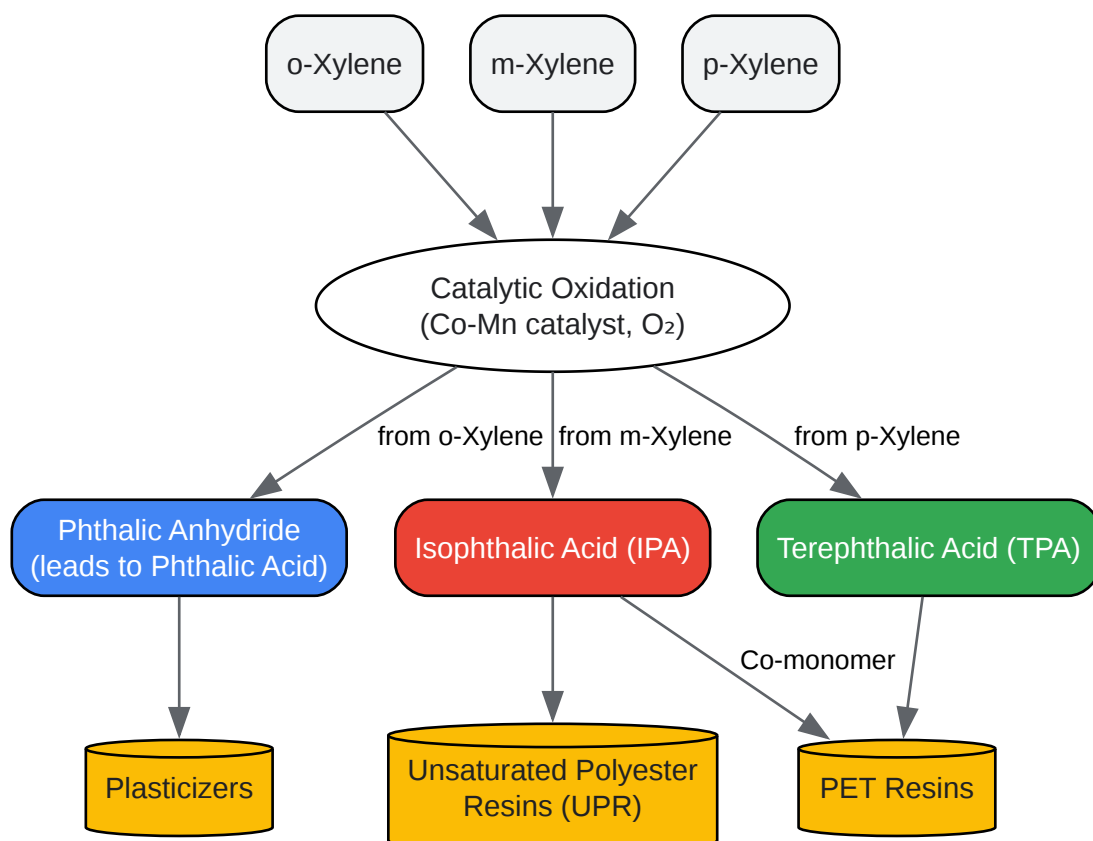
The isomeric positions of the carboxyl groups significantly influence the physical properties and acidity of these compounds. Terephthalic acid's symmetry allows for very efficient crystal packing, resulting in its high melting point and low solubility. Phthalic acid, due to steric hindrance and the ability to form intramolecular hydrogen bonds upon deprotonation, is the most acidic of the three.[\[13\]](#)[\[14\]](#)

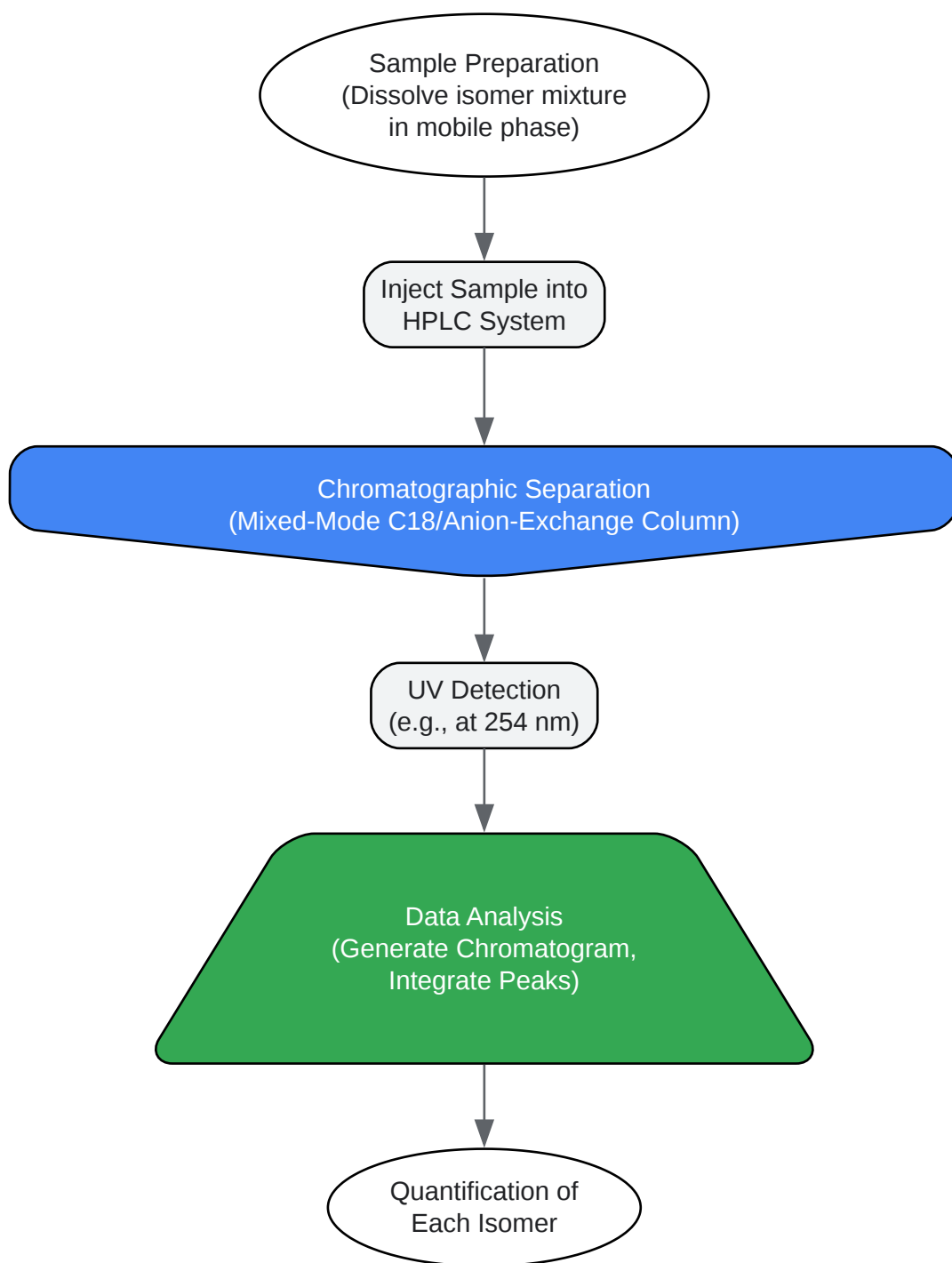
## Data Presentation: Comparative Properties of Phthalic Acid Isomers

Property	Phthalic Acid (ortho-)	Isophthalic Acid (meta-)	Terephthalic Acid (para-)
IUPAC Name	Benzene-1,2-dicarboxylic acid <a href="#">[4]</a>	Benzene-1,3-dicarboxylic acid <a href="#">[5]</a>	Benzene-1,4-dicarboxylic acid <a href="#">[11]</a>
Molar Mass (g·mol <sup>-1</sup> )	166.132 <a href="#">[4]</a>	166.132 <a href="#">[5]</a>	166.132
Appearance	White crystalline solid <a href="#">[4]</a>	White crystalline solid <a href="#">[5]</a>	White powder <a href="#">[11]</a>
Density (g/cm <sup>3</sup> )	1.593 <a href="#">[4]</a>	1.526 <a href="#">[5]</a>	1.522
Melting Point (°C)	~207 (decomposes) <a href="#">[1]</a> <a href="#">[4]</a>	341-343 <a href="#">[15]</a>	>300 (sublimes) <a href="#">[11]</a>
Solubility in Water	0.6 g/100 mL <a href="#">[4]</a>	0.01 g/100 mL (at 25°C)	Insoluble
Acidity (pK <sub>a1</sub> )	2.89 <a href="#">[3]</a>	3.46 <a href="#">[5]</a>	~3.51 <a href="#">[14]</a>
Acidity (pK <sub>a2</sub> )	5.51 <a href="#">[3]</a>	4.46 <a href="#">[5]</a>	~4.82

## Synthesis and Production Pathways

The industrial production of each isomer starts from the corresponding xylene isomer, which is catalytically oxidized.





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